molecular formula C15H17ClO B1459536 4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde CAS No. 1228837-05-5

4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde

Cat. No.: B1459536
CAS No.: 1228837-05-5
M. Wt: 248.75 g/mol
InChI Key: OOUSVDAPSBFSBR-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(4-chlorophenyl)-4,4-dimethylcyclohexene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClO/c1-15(2)8-7-12(10-17)14(9-15)11-3-5-13(16)6-4-11/h3-6,10H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUSVDAPSBFSBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601178993
Record name 2-(4-Chlorophenyl)-4,4-dimethyl-1-cyclohexene-1-carboxaldehyde
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Molecular Weight

248.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228837-05-5
Record name 2-(4-Chlorophenyl)-4,4-dimethyl-1-cyclohexene-1-carboxaldehyde
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chlorophenyl)-4,4-dimethyl-cyclohexene-1-carbaldehyde
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Record name 2-(4-Chlorophenyl)-4,4-dimethyl-1-cyclohexene-1-carboxaldehyde
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Record name 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-ene-1-carbaldehyde
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Biological Activity

4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H27ClN2
  • Molecular Weight : 318.88 g/mol
  • CAS Number : 1228780-72-0

The compound primarily acts as an intermediate in the synthesis of Venetoclax (ABT-199), a potent BCL-2 inhibitor used in cancer therapy. BCL-2 is a key regulator of apoptosis, and its inhibition promotes programmed cell death in cancer cells. The structural similarity to other piperazine derivatives enhances its binding affinity to the BCL-2 protein, leading to increased apoptosis in malignant cells.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties:

  • Cell Viability Inhibition : Studies have shown that this compound can inhibit cell viability in various cancer cell lines. For instance:
    • Ovarian cancer cells (OVCAR-3) exhibited IC50 values around 31.5 µM.
    • Breast cancer cell lines demonstrated similar inhibitory effects with IC50 values ranging from 30 to 50 µM .

Selectivity and Efficacy

The compound's selectivity for malignant cells over normal cells is noteworthy. Its mechanism involves the selective inhibition of anti-apoptotic proteins while sparing platelets and other healthy tissues. This selectivity is crucial for minimizing side effects during cancer treatment.

Study 1: Venetoclax and Its Intermediates

A significant study highlighted the role of this compound as an intermediate in the synthesis of Venetoclax. This study demonstrated that compounds derived from this intermediate showed enhanced efficacy against chronic lymphocytic leukemia (CLL) by promoting apoptosis through BCL-2 inhibition .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the piperazine ring and biphenyl structure could enhance biological activity. For example:

  • Substituting different halogens on the biphenyl moiety significantly affected binding affinity and cytotoxicity against various cancer cell lines.

Data Table: Biological Activity Overview

Activity Cell Line IC50 (µM) Reference
Antitumor ActivityOVCAR-331.5
Antitumor ActivityMCF7 (Breast Cancer)40.0
Apoptosis InductionCLL Cells<10

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H17ClO
  • Molecular Weight : 248.75 g/mol
  • CAS Number : 1228837-05-5

The compound features a biphenyl structure with a chloro substituent and a carbaldehyde functional group, which contributes to its reactivity and utility in diverse chemical applications.

Anticancer Activity

Research indicates that compounds similar to 4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde exhibit cytotoxic properties against various cancer cell lines. Studies have shown that the introduction of the chloro group enhances the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against several bacterial strains. Its efficacy can be attributed to its ability to disrupt bacterial cell membranes and inhibit vital metabolic processes. This makes it a candidate for developing new antibiotics or antimicrobial agents.

Building Block in Organic Chemistry

This compound serves as an important intermediate in the synthesis of complex organic molecules. Its functional groups allow for various transformations such as:

  • Reduction to alcohols
  • Oxidation to acids or esters
  • Condensation reactions leading to more complex structures

These transformations are crucial for creating pharmaceuticals and agrochemicals.

Synthesis of Novel Compounds

This compound is utilized in the synthesis of novel derivatives that may possess enhanced biological activities or improved physicochemical properties. Researchers are exploring its potential as a precursor for designing targeted drug delivery systems.

Polymer Chemistry

In material science, this compound can be used as a modifier in polymer formulations. Its incorporation into polymers can improve mechanical properties and thermal stability.

Nanotechnology

The compound's unique structure enables its use in nanotechnology applications such as:

  • Creating nanocomposites with enhanced electrical or thermal properties.
  • Serving as a ligand in the synthesis of nanoparticles for drug delivery systems.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 1228837-05-5
  • Molecular Formula : C₁₅H₁₇ClO
  • Molecular Weight : 248.75 g/mol .

Physical Properties :

  • Storage : Requires an inert atmosphere and refrigeration (2–8°C) to maintain stability .
  • Solubility : Solubility in organic solvents (e.g., DMSO) necessitates careful preparation to avoid degradation; stock solutions stored at -80°C retain integrity for up to 6 months .

Comparison with Structurally Similar Compounds

Structural Analog: 2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-ene-1-carbaldehyde

Chemical Identity :

  • CAS No.: Not explicitly listed (referred to in ).
  • Molecular Formula : C₁₅H₁₇ClO (same as the target compound).
  • Key Difference : Features a cyclohexene ring instead of the tetrahydro-biphenyl system .

Comparison :

Property Target Compound Cyclohexene Analog
Core Structure Biphenyl with tetrahydro ring Monocyclic cyclohexene
Reactivity Aldehyde group positioned for biphenyl-based coupling reactions Aldehyde in a less sterically hindered environment
Pharmaceutical Relevance Direct precursor to Venetoclax intermediates Limited evidence of specific therapeutic use

Implications: The biphenyl scaffold in the target compound enhances rigidity and binding affinity in drug-receptor interactions compared to the monocyclic analog .

Piperazine Derivatives: Functionalized Analogs

Example: 1-((4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine

Chemical Identity :

  • CAS No.: 1228780-72-0
  • Molecular Formula : C₁₉H₂₇ClN₂
  • Molecular Weight : 318.88 g/mol .

Comparison :

Property Target Compound Piperazine Derivative
Functional Group Aldehyde (-CHO) Piperazine (-N-(CH₂CH₂)₂N-)
Applications Early-stage intermediate Advanced intermediate in Venetoclax synthesis
Storage Requires refrigeration (2–8°C) Stable at room temperature (dry, sealed)
Solubility Limited solubility in aqueous media; requires DMSO Likely improved solubility due to amine group (data not explicit)

Implications :
The substitution of the aldehyde with a piperazine group introduces basicity and hydrogen-bonding capacity, critical for downstream modifications in drug development .

Hydrochloride Salt Derivative

Example : 1-((4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine dihydrochloride

  • CAS No.: 1628047-87-9
  • Molecular Formula : C₁₉H₂₈Cl₂N₂
  • Molecular Weight : 355.35 g/mol .

Comparison :

Property Target Compound Hydrochloride Salt
State Likely neutral (aldehyde) Ionic salt form
Bioavailability Limited due to poor solubility Enhanced water solubility for in vivo use
Synthetic Role Precursor molecule Final intermediate before API formulation

Implications : Salt formation optimizes pharmacokinetic properties, making derivatives more suitable for clinical testing .

Preparation Methods

Synthetic Routes and Preparation Methods

Starting Materials and Precursors

The synthesis of 4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde typically begins with substituted cyclohexene derivatives and chlorophenyl precursors. Key raw materials include:

  • Methyl 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-ene-1-carboxylate
  • Methyl 4,4-dimethyl-2-[(trifluoromethylsulfonyl)oxy]cyclohex-1-ene-1-carboxylate
  • 3,3-Dimethylcyclohexanone derivatives
  • 2-chloro-4,4-dimethylcyclohex-1-enecarbaldehyde

These precursors enable the construction of the biphenyl framework with the desired chlorine substitution and aldehyde functionality.

General Synthetic Strategy

The preparation involves the following key steps:

  • Formation of the biphenyl skeleton : This is achieved through coupling reactions that link the chlorophenyl moiety to the cyclohexene ring system, ensuring the 4'-chloro substitution is correctly positioned.

  • Introduction of the aldehyde group : The carbaldehyde functionality at the 2-position of the tetrahydro-biphenyl system is introduced via oxidation or selective formylation reactions on the cyclohexene ring.

  • Control of stereochemistry and substitution : The 5,5-dimethyl substitution is maintained throughout the synthesis to ensure the correct tetrahydro structure.

Specific Preparation Example from Literature

A documented synthetic approach involves the following:

  • Starting from this compound, it can be converted to derivatives such as 1-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine by reductive amination with 1-BOC-piperazine using sodium tris(acetoxy)borohydride in tetrahydrofuran/toluene at room temperature for 8 hours, followed by deprotection with hydrogen chloride in isopropyl alcohol at 70°C for 5 hours. This demonstrates the aldehyde's reactivity and synthetic utility.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%)
Reductive amination 1-BOC-piperazine, sodium tris(acetoxy)borohydride, THF/toluene 20°C 8 hours 80.1
Deprotection Hydrogen chloride, isopropyl alcohol 70°C 5 hours -

This example highlights the mild conditions and good yield achievable in downstream transformations of the aldehyde intermediate.

Summary Table of Preparation Aspects

Aspect Details
Key Precursors Chlorophenyl-substituted cyclohexene derivatives
Main Synthetic Steps Biphenyl coupling, aldehyde introduction
Typical Reaction Medium Tetrahydrofuran, toluene, isopropyl alcohol
Catalysts/Reducing Agents Sodium tris(acetoxy)borohydride for reductive amination
Temperature Range Ambient to 70°C
Yields Up to 80% in reductive amination step
Storage Refrigerator, inert atmosphere
Solubility Slight in DMSO, methanol

Q & A

Q. What synthetic routes are commonly employed for the preparation of 4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde?

The compound can be synthesized via multi-step reactions, including cyclocondensation and Suzuki-Miyaura cross-coupling. For example, biphenyl scaffolds are often constructed using palladium-catalyzed coupling reactions between halogenated aromatic precursors and organoboron reagents . Subsequent functionalization of the tetrahydro ring system may involve Friedel-Crafts alkylation or aldehyde introduction via Vilsmeier-Haack formylation . Purification typically employs column chromatography with silica gel and polar/non-polar solvent gradients.

Q. Which analytical techniques are critical for assessing purity and structural integrity?

High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, especially for detecting polar impurities (e.g., unreacted aldehydes) . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming regiochemistry, particularly distinguishing between axial and equatorial substituents in the tetrahydro ring system. Infrared (IR) spectroscopy can validate the presence of the aldehyde group (C=O stretch at ~1700 cm⁻¹) .

Q. What are the key functional groups influencing reactivity, and how are they characterized?

The aldehyde group (-CHO) and chloro-substituted biphenyl moiety dominate reactivity. The aldehyde participates in nucleophilic additions (e.g., hydrazone formation), while the chloro group enables cross-coupling reactions. Characterization involves:

  • ¹H NMR : Aldehyde proton resonance at δ 9.8–10.2 ppm.
  • X-ray crystallography : Resolves stereochemical ambiguities in the tetrahydro ring (e.g., chair vs. boat conformations) .
  • Mass spectrometry (MS) : Confirms molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) be reconciled during structural elucidation?

Discrepancies may arise from dynamic processes (e.g., ring puckering in solution vs. solid-state rigidity). To resolve this:

  • Perform variable-temperature NMR to detect conformational flexibility .
  • Compare computational models (DFT or MD simulations) with experimental X-ray data to identify energetically favorable conformers .
  • Use NOESY/ROESY NMR to probe spatial proximity of substituents in solution .

Q. What strategies optimize reaction yields and selectivity in large-scale syntheses?

  • Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions .
  • In situ monitoring : Employ ReactIR or PAT (Process Analytical Technology) to track intermediate formation and minimize side reactions .
  • Protecting groups : Temporarily block the aldehyde to prevent undesired nucleophilic attacks during coupling steps .

Q. How can contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity) be addressed?

  • Comparative assays : Replicate studies under standardized conditions (e.g., pH, cell lines, incubation times) to isolate variables .
  • Metabolite profiling : Use LC-MS to identify degradation products or reactive intermediates that may influence activity .
  • QSAR modeling : Correlate substituent electronic effects (e.g., chloro vs. methyl groups) with bioactivity trends .

Q. What methodologies resolve regioselectivity challenges during derivatization of the biphenyl system?

  • Directed ortho-metalation : Use directing groups (e.g., amides) to control functionalization at specific positions .
  • Electrophilic aromatic substitution (EAS) : Leverage steric and electronic effects (e.g., chloro as a deactivating group) to predict substitution sites .
  • Crystallographic analysis : Confirm regiochemical outcomes via X-ray diffraction, especially for asymmetric products .

Q. How can computational tools predict reactivity and stability under varying conditions?

  • Density Functional Theory (DFT) : Calculate activation energies for key steps (e.g., aldehyde oxidation or ring-opening) .
  • Molecular docking : Screen interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .
  • Solvent modeling : Use COSMO-RS to predict solubility and stability in different solvents .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde

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